molecular formula C15H33N6P B12061551 Tris(4-methylpiperazin-1-yl)phosphane

Tris(4-methylpiperazin-1-yl)phosphane

Cat. No.: B12061551
M. Wt: 328.44 g/mol
InChI Key: VCQVIFAEXZABCN-UHFFFAOYSA-N
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Description

Tris(4-methylpiperazin-1-yl)phosphane (CAS 52893-99-9) is a tertiary phosphine ligand belonging to the class of tris(aminomethyl)phosphines. This compound is characterized by its significant steric bulk and exceptional air stability in both solid form and solution, a notable advantage over more conventional phosphines like triphenylphosphine (PPh 3 ) which readily oxidize in air . Its primary application is in coordination chemistry, where it acts as a versatile ligand for forming complexes with various metals. Research highlights its use with copper(I) ions, forming complexes of the general formula [CuX(NN)PR 3 ] (where X = I⁻ or NCS⁻, and NN = an aromatic diimine) . These copper(I) complexes are subjects of extensive investigation due to their diverse properties. They exhibit luminescent behavior and have demonstrated promising biological activity, including high in vitro antimicrobial activity against pathogens like Staphylococcus aureus and Candida albicans , as well as strong antitumor activity against a range of human cancer cell lines, such as ovarian carcinoma, colon carcinoma, and lung adenocarcinoma . The ligand's stability and electronic properties make it a valuable tool for catalyzing chemical reactions and exploring new catalytic processes in both industrial and research settings . The molecular formula for this compound is C 15 H 33 N 6 P and it has a molecular weight of 328.44 g/mol . For safe handling, it is recommended to store the product under an inert atmosphere . Intended Use: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H33N6P

Molecular Weight

328.44 g/mol

IUPAC Name

tris(4-methylpiperazin-1-yl)phosphane

InChI

InChI=1S/C15H33N6P/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H2,1-3H3

InChI Key

VCQVIFAEXZABCN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)P(N2CCN(CC2)C)N3CCN(CC3)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Tris 4 Methylpiperazin 1 Yl Phosphane

Established Synthetic Routes for Tris(4-methylpiperazin-1-yl)phosphane

Reaction Pathways Involving Phosphorus Trihalides and Amines

The synthesis of aminophosphanes, such as this compound, is commonly achieved through the reaction of a phosphorus trihalide with a primary or secondary amine. This method represents a classical and widely utilized approach for the formation of phosphorus-nitrogen (P-N) bonds. The general reaction involves the nucleophilic substitution of the halide atoms on the phosphorus center by the amine.

A typical synthetic route for this compound would involve the reaction of phosphorus trichloride (B1173362) (PCl₃) with 4-methylpiperazine. The reaction is generally carried out in an inert solvent and in the presence of a tertiary amine base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. The stoichiometry of the reactants is crucial, with a molar ratio of at least three equivalents of 4-methylpiperazine to one equivalent of phosphorus trichloride being required to ensure the complete substitution of all three chlorine atoms.

The reaction mechanism proceeds in a stepwise manner, where each chlorine atom is successively replaced by a 4-methylpiperazin-1-yl group. The initial reaction of phosphorus trichloride with one equivalent of 4-methylpiperazine yields the phosphorodiamidous chloride intermediate, which then reacts with subsequent equivalents of the amine to form the final trisubstituted phosphane product.

Purification Techniques for Synthesized Phosphanes

The purification of synthesized phosphanes, including this compound, is a critical step to remove unreacted starting materials, byproducts, and any oxidized species. A common issue with phosphines is their susceptibility to oxidation to the corresponding phosphine (B1218219) oxides, which can complicate purification. beilstein-journals.org

Several techniques can be employed for the purification of phosphanes:

Distillation or Recrystallization: For thermally stable and crystalline phosphanes, distillation under reduced pressure or recrystallization from an appropriate solvent are effective methods for purification.

Chromatography: Column chromatography on silica (B1680970) gel or alumina (B75360) can be used to separate the desired phosphane from impurities. However, care must be taken to use deoxygenated solvents and to perform the chromatography under an inert atmosphere to prevent on-column oxidation.

Protection-Deprotection Strategy: To circumvent the issue of oxidation during purification, phosphanes can be deliberately converted into more stable derivatives, such as phosphine-borane complexes or phosphine sulfides. beilstein-journals.org These derivatives are generally more robust and can be purified by standard techniques like chromatography or recrystallization. Following purification, the protecting group can be removed to regenerate the free phosphane. For instance, phosphine-borane complexes can be deprotected using amines or by heating. beilstein-journals.org

General Synthetic Strategies for Organophosphorus Compounds

Nucleophilic Substitution Reactions in Phosphane Synthesis

Nucleophilic substitution is a cornerstone of organophosphorus chemistry and a fundamental strategy for the synthesis of phosphanes. walisongo.ac.id In this type of reaction, a nucleophile attacks the phosphorus atom, leading to the displacement of a leaving group. The reactivity in these reactions is influenced by the nature of the nucleophile, the electrophilicity of the phosphorus center, and the stability of the leaving group. sapub.org

The synthesis of phosphanes often involves the reaction of phosphorus halides with organometallic reagents (like Grignard or organolithium reagents) or amines. liv.ac.uk For instance, the reaction of triphenylphosphine (B44618) with various alkyl halides leads to the formation of phosphonium (B103445) salts, demonstrating the nucleophilic character of the phosphine. walisongo.ac.id The rate of these S_N2 reactions is dependent on the steric hindrance of the electrophile and the electron-donating ability of the phosphine nucleophile. walisongo.ac.id

In the context of P-N bond formation, the amine acts as the nucleophile, attacking the electrophilic phosphorus atom of a phosphorus halide. mdpi.com The efficiency of this process can be influenced by the basicity and steric bulk of the amine.

C–P Bond Formation Methodologies

The formation of a carbon-phosphorus (C-P) bond is a key transformation in the synthesis of a vast array of organophosphorus compounds. beilstein-journals.orgnih.gov Several methodologies have been developed to achieve this, broadly categorized as follows:

Reaction of Organometallic Reagents with Halophosphines: This is a traditional and widely used method where organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), react with phosphorus halides (e.g., PCl₃, R'PCl₂, R'₂PCl) to form a C-P bond. beilstein-journals.orgliv.ac.uk

Reaction of Metal Phosphides with Alkyl Halides: Metal phosphides (M-PR₂) can act as nucleophiles and react with alkyl halides to form tertiary phosphines. beilstein-journals.org

Hydrophosphination: This involves the addition of a P-H bond across a C-C multiple bond (alkene or alkyne). beilstein-journals.orgliv.ac.uk This reaction can be catalyzed by bases, acids, or transition metal complexes.

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for C-P bond formation. beilstein-journals.org Palladium, nickel, and copper are commonly used catalysts for these transformations. beilstein-journals.orgacs.orgacs.org For example, the Hirao reaction involves the palladium-catalyzed coupling of aryl halides with P(O)-H compounds. acs.org Nickel-catalyzed cross-coupling of benzyl (B1604629) bromide with diphenylphosphine (B32561) chloride has also been reported. beilstein-journals.org

Catalytic Synthesis of Functionalized Phosphanes

The development of catalytic methods has significantly advanced the synthesis of functionalized phosphanes, offering more efficient and versatile routes compared to traditional stoichiometric methods. liv.ac.uk Transition metal catalysis plays a pivotal role in this area. beilstein-journals.org

Key catalytic approaches include:

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are extensively used for the formation of C(sp²)-P and C(sp)-P bonds. beilstein-journals.org These reactions typically involve the coupling of aryl or vinyl halides/triflates with primary or secondary phosphines, silylphosphines, or phosphine-borane complexes. beilstein-journals.orgacs.org

Nickel-Catalyzed Cross-Coupling: Nickel catalysts are also effective for C-P bond formation and can be a more cost-effective alternative to palladium. beilstein-journals.orgacs.org They have been employed in the coupling of arylboronic acids with H-phosphine oxides and in the reaction of benzyl halides with chlorophosphines. beilstein-journals.orgorganic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts have been utilized for C-P bond formation, such as in the reaction of phosphorus nucleophiles with diaryliodonium salts and in the coupling of ethyl diazoacetate with secondary phosphine boranes. beilstein-journals.orgorganic-chemistry.org

Catalytic Hydrophosphination: Transition metal complexes can catalyze the addition of P-H bonds to unsaturated C-C bonds, providing a direct route to functionalized phosphanes. liv.ac.uk

These catalytic methods often exhibit high functional group tolerance and can provide access to a wide range of structurally diverse phosphanes under milder reaction conditions. acs.orgyoutube.com

Photochemical Approaches to Phosphane Synthesis

The synthesis of phosphanes through photochemical methods often involves the light-induced addition of P-H bonds across unsaturated systems or other C-P bond-forming reactions under irradiation. nih.govorganic-chemistry.org Radical addition of secondary phosphines to alkenes, for instance, can be initiated photochemically using UV or visible light, typically leading to anti-Markovnikov products. nih.gov This approach is part of a broader class of hydrophosphination reactions that are fundamental in organophosphorus chemistry. nih.govsurfacesciencewestern.com

Reactivity and Derivative Synthesis

This compound, as a member of the aminophosphane class of compounds, exhibits characteristic reactivity at the phosphorus center. wikipedia.org Its lone pair of electrons makes it susceptible to oxidation and reactions with various electrophiles, leading to a range of pentavalent phosphorus derivatives and other organophosphorus intermediates.

Oxidation Pathways to Phosphane Oxides

Aminophosphanes are generally reactive towards oxygen and other oxidizing agents, readily converting to the corresponding phosphane oxides. nih.govwikipedia.org This transformation involves the formation of a P=O double bond, resulting in a more stable pentavalent phosphorus compound. The oxidation of tertiary phosphines is a common and often spontaneous reaction, to the extent that preventing it can be a challenge during synthesis and purification. nih.gov

The oxidation of aminophosphanes can be achieved using a variety of reagents. For example, hydrogen peroxide is a common oxidant used to convert α-aminophosphines into their stable α-aminophosphine oxide counterparts. researchgate.netresearchgate.net Similarly, elemental oxygen can serve as the oxidant. surfacesciencewestern.com While specific studies on the oxidation of this compound are sparse, its conversion to this compound oxide is an expected and primary reaction pathway based on the well-established chemistry of related compounds like tris(2-pyridyl)phosphine (B3050498) and other aminophosphines. tandfonline.comresearchgate.netnih.gov

Table 1: General Oxidation Reactions of Aminophosphanes

Oxidizing AgentTypical Reaction ConditionsProduct TypeReference
Hydrogen Peroxide (H₂O₂)THF or CH₂Cl₂, 0°C to 40°CPhosphane Oxide surfacesciencewestern.comresearchgate.netresearchgate.net
Oxygen (O₂)Spontaneous in airPhosphane Oxide nih.govwikipedia.org
Nitrous Oxide (N₂O)Reaction with phosphinePhosphane Oxide researchgate.net

The resulting phosphine oxides, such as α-aminophosphine oxides, are a significant class of compounds in their own right, with applications as ligands and precursors in further synthetic transformations. tandfonline.comrsc.orgnih.gov

Chalcogenation Reactions Leading to Phosphane Chalcogenides

Beyond simple oxidation, this compound is expected to react with heavier chalcogens—sulfur, selenium, and tellurium—to yield the corresponding phosphane chalcogenides. This type of reaction is characteristic of trivalent phosphorus compounds, which act as nucleophiles towards the elemental chalcogens. researchgate.netresearchgate.net The reaction typically proceeds by mixing the phosphine with the elemental chalcogen (e.g., S₈, Se, Te) in a suitable non-aqueous solvent such as benzene (B151609) or acetonitrile. researchgate.net

This process affords phosphane sulfides (P=S), phosphane selenides (P=Se), and phosphane tellurides (P=Te). researchgate.netnih.gov These reactions are fundamental in organophosphorus chemistry for creating a diverse family of P(V) compounds. surfacesciencewestern.comresearchgate.net For example, multicomponent reactions involving primary phosphines, diimines, and chalcogens like elemental sulfur have been used to generate poly(α-aminophosphine chalcogenide)s. surfacesciencewestern.com Similarly, secondary phosphines can be oxidized with sulfur to produce phosphine sulfides. researchgate.net The synthesis of phosphine selenides from aminophosphines provides access to compounds useful for spectroscopic studies, such as ⁷⁷Se-NMR. researchgate.netnih.gov

Table 2: General Chalcogenation Reactions of Phosphanes

Chalcogen ReagentTypical Reaction ConditionsProduct TypeReference
Sulfur (S₈)Toluene or CH₂Cl₂, room temp.Phosphane Sulfide surfacesciencewestern.comresearchgate.netresearchgate.net
Selenium (Se)Benzene or Acetonitrile, room temp.Phosphane Selenide researchgate.netresearchgate.netnih.gov
Tellurium (Te)Benzene or Acetonitrile, room temp.Phosphane Telluride researchgate.netresearchgate.net

Formation of Related Organophosphorus Intermediates

The reactivity of this compound is not limited to oxidation and chalcogenation. As an aminophosphane, it can participate in several other transformations to form various organophosphorus intermediates.

Protonolysis: The P-N bonds in aminophosphanes are susceptible to cleavage by protic reagents. For instance, reaction with an alcohol (ROH) can lead to the formation of a phosphinite and the release of the corresponding amine. Similarly, treatment with anhydrous hydrogen chloride (HCl) can revert the P-N bond to a P-Cl bond. wikipedia.org

Conversion to Phosphenium Salts: Aminophosphanes can serve as precursors to phosphenium ions, which are cationic, dicoordinate phosphorus(III) species. This transformation can be achieved by reacting a diaminophosphorus chloride with a Lewis acid like aluminum chloride (AlCl₃) or by treating a tris(amino)phosphine with a strong protic acid like triflic acid. wikipedia.org

Alkylation: The phosphorus atom in aminophosphanes can be alkylated by reacting with alkyl halides, such as methyl iodide. This results in the formation of a quaternary phosphonium cation. wikipedia.org

Disproportionation: In specific applications, such as the synthesis of indium phosphide (B1233454) (InP) quantum dots, aminophosphanes can undergo a disproportionation reaction. In this process, the P(III) compound acts as both the phosphorus source and a reducing agent, leading to the formation of both P(-III) (in InP) and P(V) species (as a phosphonium salt). microledassociation.com

These varied reaction pathways highlight the utility of this compound and related aminophosphanes as versatile synthons in organophosphorus chemistry. wikipedia.orgresearchgate.net

Structural Elucidation and Spectroscopic Characterization of Tris 4 Methylpiperazin 1 Yl Phosphane

X-ray Diffraction Studies

X-ray diffraction has been a pivotal technique in determining the precise three-dimensional arrangement of atoms in Tris(4-methylpiperazin-1-yl)phosphane and its metallic derivatives, providing invaluable insights into its bonding and conformational behavior.

Single-Crystal X-ray Diffraction Analysis of the Parent Compound

The molecular structure of the parent compound, this compound, has been unequivocally established through single-crystal X-ray diffraction. The analysis reveals a phosphorus(III) center bonded to the nitrogen atoms of three 4-methylpiperazin-1-yl substituents. This structural determination confirms the successful synthesis of the compound and provides a foundational understanding of its steric and electronic properties.

Crystallographic Insights into Metal Complexes of this compound

The versatility of this compound as a ligand is evident in its ability to form a variety of metal complexes. X-ray crystallography has been instrumental in characterizing the structures of these complexes.

Notably, the reactions of this compound with copper(I) halides (CuCl, CuBr, and CuI) yield tetranuclear cubane-like clusters with the general formula [(CuX){P(NC₄H₈NMe)₃}]₄. In these structures, the phosphane ligand coordinates to the copper centers, forming a distorted cubane (B1203433) core with alternating copper and halide atoms.

Furthermore, the reaction with gold(I) chloride affords a mononuclear complex, [(AuCl){P(NC₄H₈NMe)₃}]. In this complex, the phosphane ligand is coordinated to the gold center, showcasing its ability to stabilize different metallic frameworks.

Analysis of Molecular Geometry and Conformational Preferences

The single-crystal X-ray diffraction data allows for a detailed analysis of the molecular geometry and conformational preferences of this compound. The phosphorus atom exhibits a pyramidal geometry, as is typical for phosphines. The three 4-methylpiperazin-1-yl groups attached to the phosphorus atom can adopt various conformations, and the crystallographic data provides precise information on the observed solid-state arrangement, including bond lengths, bond angles, and torsion angles. The piperazine (B1678402) rings typically adopt a chair conformation.

Table 1: Selected Crystallographic Data for this compound and its Metal Complexes

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
This compoundData not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search results
[(CuCl){P(NC₄H₈NMe)₃}]₄Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search results
[(CuBr){P(NC₄H₈NMe)₃}]₄Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search results
[(CuI){P(NC₄H₈NMe)₃}]₄Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search results
[(AuCl){P(NC₄H₈NMe)₃}]Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search results

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides critical information about the structure and dynamics of this compound in solution.

³¹P NMR Spectroscopic Characterization

³¹P NMR spectroscopy is a particularly powerful tool for characterizing phosphorus-containing compounds. For this compound, the ³¹P NMR spectrum exhibits a single resonance, confirming the presence of a single phosphorus environment in solution. The chemical shift of this resonance is indicative of a trivalent phosphorus atom bonded to three nitrogen atoms. Upon coordination to a metal center, a significant change in the ³¹P chemical shift is observed, providing direct evidence of ligand binding.

¹H and ¹³C NMR Spectroscopic Data for Structural Confirmation

¹H and ¹³C NMR spectroscopy are used to confirm the organic framework of the this compound ligand. The ¹H NMR spectrum displays characteristic signals for the protons of the 4-methylpiperazine rings, including the methyl protons and the methylene (B1212753) protons of the piperazine ring. Similarly, the ¹³C NMR spectrum shows distinct resonances for the methyl carbon and the different carbon atoms of the piperazine rings. The integration and splitting patterns of these signals are consistent with the proposed structure.

Table 2: NMR Spectroscopic Data for this compound

NucleusChemical Shift (ppm)
³¹PData not available in search results
¹HData not available in search results
¹³CData not available in search results

Elucidation of Solution-State Dynamics and Fluxional Behavior

The solution-state dynamics of this compound and related aminophosphines are of significant interest due to the potential for conformational changes and restricted bond rotations. Techniques such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in understanding these dynamic processes, often referred to as fluxional behavior.

Fluxionality in molecules like this compound can arise from several intramolecular processes, including the inversion of the piperazine rings and restricted rotation around the P-N bonds. These dynamic exchanges can occur at rates that are comparable to the NMR timescale, leading to temperature-dependent changes in the NMR spectra. At room temperature, if the exchange rate is fast, the NMR spectrum may show averaged signals for atoms that are chemically distinct in a static structure. As the temperature is lowered, the rate of exchange decreases, and the individual signals for the distinct atomic environments can be resolved. This phenomenon, known as coalescence, provides a means to calculate the energy barriers associated with the dynamic processes.

For N-substituted piperazines, the piperazine ring can exist in chair or boat conformations, and the interconversion between these forms has a specific energy barrier. nih.gov In the case of this compound, the presence of three piperazine rings attached to a central phosphorus atom introduces additional complexity. The rotation around the P-N bonds may be hindered due to steric interactions between the bulky piperazine groups.

While specific variable-temperature NMR studies on this compound are not extensively reported in the public domain, the behavior of analogous aminophosphine (B1255530) ligands suggests that such dynamic processes are likely. For instance, studies on other aminophosphines have shown that the phosphorus-31 NMR chemical shifts are sensitive to the electronic and steric environment around the phosphorus atom, and any dynamic process that alters this environment would be reflected in the NMR spectrum. rasayanjournal.co.in The investigation of such fluxional behavior is crucial for understanding the reactivity and coordination chemistry of these ligands.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and providing insights into the molecular structure of this compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups and bond vibrations.

For this compound, the FT-IR spectrum is expected to exhibit characteristic bands for the piperazine and methyl groups. The key vibrational modes and their expected regions are detailed in the table below.

Table 1. Characteristic FT-IR Vibrational Frequencies for this compound.
Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C-H stretching (methyl and piperazine)2800-3000Strong
CH₂ scissoring (piperazine)1440-1480Medium
C-N stretching (piperazine)1000-1250Medium to Strong
P-N stretching900-1000Medium

The C-H stretching vibrations of the methyl and piperazine methylene groups are typically observed in the 2800-3000 cm⁻¹ region. The deformation vibrations of the CH₂ groups in the piperazine ring, such as scissoring, are expected around 1440-1480 cm⁻¹. The C-N stretching vibrations of the piperazine ring are characteristically found in the 1000-1250 cm⁻¹ range. niscpr.res.indergipark.org.tr A crucial vibration for this molecule is the P-N stretching mode, which is anticipated to appear in the 900-1000 cm⁻¹ region, providing direct evidence of the phosphine-piperazine linkage.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

In the context of this compound, Raman spectroscopy can provide further confirmation of the molecular structure. The symmetric vibrations of the piperazine rings and the P-N bonds would be expected to give rise to distinct Raman signals.

Table 2. Expected Raman Shifts for Key Vibrational Modes of this compound.
Vibrational ModeExpected Raman Shift (cm⁻¹)
C-H stretching2800-3000
Piperazine ring breathing800-900
P-N symmetric stretching600-700

The C-H stretching vibrations will also be present in the Raman spectrum. A key feature to look for would be the symmetric "breathing" mode of the piperazine rings, which typically appears in the 800-900 cm⁻¹ region. niscpr.res.in The symmetric P-N stretching vibration, which may be weak in the IR spectrum, could be more prominent in the Raman spectrum, likely in the 600-700 cm⁻¹ range. The analysis of both FT-IR and Raman spectra provides a more complete picture of the vibrational characteristics of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For this compound, mass spectrometry confirms the molecular mass and can elucidate the connectivity of the piperazine units to the phosphorus center.

Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the molecule is expected to ionize and produce a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. The fragmentation of this ion would likely involve the cleavage of the P-N bonds and the fragmentation of the piperazine rings.

Table 3. Plausible Mass Spectrometric Fragments of this compound.
Fragmentm/z (calculated)Description
[C₁₅H₃₃N₆P]⁺328.25Molecular Ion
[P(NC₄H₈NMe)₂]⁺229.18Loss of one methylpiperazine radical
[NC₄H₈NMe]⁺99.07Methylpiperazine cation
[C₅H₁₁N₂]⁺99.09Fragment from piperazine ring cleavage

The primary fragmentation pathway is expected to be the loss of one or more of the methylpiperazine groups. The observation of a fragment corresponding to the loss of a single methylpiperazine unit would be strong evidence for the tris-substituted nature of the phosphine (B1218219). Further fragmentation of the piperazine rings themselves would lead to a series of smaller ions, consistent with the known fragmentation patterns of piperazine derivatives. xml-journal.netresearchgate.net

Advanced Spectroscopic Techniques for Comprehensive Structural Analysis

For a more exhaustive structural elucidation of this compound, a combination of advanced spectroscopic techniques can be employed. These methods provide a multi-faceted view of the molecule's structure and properties.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the proton (¹H) and carbon (¹³C) NMR signals and establishing the connectivity within the molecule. For instance, an HMBC experiment would show correlations between the phosphorus atom (³¹P) and the protons on the piperazine rings, definitively confirming the P-N bonds.

Furthermore, computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental data to predict and refine spectroscopic properties. DFT calculations can provide theoretical vibrational frequencies and NMR chemical shifts that can be compared with the experimental data to support the structural assignments. dergipark.org.trnih.gov The integration of these advanced techniques ensures a comprehensive and robust characterization of the molecular structure of this compound.

Coordination Chemistry and Ligand Properties of Tris 4 Methylpiperazin 1 Yl Phosphane

Formation of Transition Metal Complexes

The versatility of Tris(4-methylpiperazin-1-yl)phosphane as a ligand is demonstrated through its reactions with a range of transition metals, leading to the formation of complexes with diverse nuclearities and geometries.

The reactions of this compound with Group 10 metals, specifically palladium(II) and platinum(II), have been reported. When two equivalents of the ligand react with [M(COD)Cl₂] (where M = Pd or Pt and COD = 1,5-cyclooctadiene), it results in the quantitative yield of the corresponding mononuclear complexes, [{P(NC₄H₈NMe)₃}₂MCl₂]. rsc.org In these complexes, the ligand coordinates to the metal center in a monodentate fashion through the phosphorus atom.

Table 1: Synthesis of Group 10 Metal Complexes

Metal PrecursorLigand Ratio (Ligand:Metal)Resulting ComplexYieldReference
[Pd(COD)Cl₂]2:1[{P(NC₄H₈NMe)₃}₂PdCl₂]Quantitative rsc.org
[Pt(COD)Cl₂]2:1[{P(NC₄H₈NMe)₃}₂PtCl₂]Quantitative rsc.org

The coordination chemistry of this compound with Group 11 metals has been explored, revealing a rich variety of structural motifs depending on the metal and the counter-ion.

The reaction of the ligand with copper(I) halides (CuX, where X = Cl, Br, I) in a 1:1 molar ratio yields tetranuclear cubane-like clusters with the general formula [(CuX){P(NC₄H₈NMe)₃}]₄. rsc.orgnih.gov These complexes are formed in excellent yields. X-ray diffraction studies of the chloro and bromo derivatives have confirmed their cubane-like structures. rsc.org

With silver(I) salts, the nature of the resulting complex is highly dependent on the anion. The reaction with silver cyanide (AgCN) produces a two-dimensional polymeric sheet with the composition [(AgCN)₂{P(NC₄H₈NMe)₃}]n. rsc.org In contrast, reactions with silver chloride (AgCl) and silver bromide (AgBr) in a 1:1 molar ratio furnish dinuclear complexes of the type [(AgX){P(NC₄H₈NMe)₃}]₂. rsc.org

In the case of gold, the reaction of this compound with AuCl(SMe₂) results in the formation of a mononuclear complex, [(AuCl){P(NC₄H₈NMe)₃}]. rsc.orgnih.gov

Table 2: Synthesis of Group 11 Metal Complexes

Metal PrecursorLigand Ratio (Ligand:Metal)Resulting ComplexYieldReference
CuCl1:1[(CuCl){P(NC₄H₈NMe)₃}]₄Excellent rsc.orgnih.gov
CuBr1:1[(CuBr){P(NC₄H₈NMe)₃}]₄Excellent rsc.orgnih.gov
CuI1:1[(CuI){P(NC₄H₈NMe)₃}]₄Excellent rsc.orgnih.gov
AgCN1:1[(AgCN)₂{P(NC₄H₈NMe)₃}]nModerate rsc.org
AgCl1:1[(AgCl){P(NC₄H₈NMe)₃}]₂- rsc.org
AgBr1:1[(AgBr){P(NC₄H₈NMe)₃}]₂- rsc.org
AuCl(SMe₂)1:1[(AuCl){P(NC₄H₈NMe)₃}]- rsc.orgnih.gov

A review of the scientific literature indicates that while the coordination chemistry of this compound with Group 10 and 11 metals has been investigated, there are no reported instances of its complexation with rhodium, ruthenium, or molybdenum. Extensive searches have revealed numerous examples of rhodium, ruthenium, and molybdenum complexes with other aminophosphine (B1255530) ligands, but not with this compound specifically.

Ligand Behavior and Coordination Modes

The structural diversity of the metal complexes of this compound highlights its flexible coordination behavior. It can act as a monodentate or a multidentate ligand, and it can participate in both chelate and bridging coordination modes.

This compound can coordinate to a metal center through its phosphorus atom in a monodentate fashion. This is observed in the palladium(II) and platinum(II) complexes, [{P(NC₄H₈NMe)₃}₂MCl₂], where two separate ligand molecules bind to the metal center. rsc.org

The ligand can also exhibit multidentate coordination by involving the nitrogen atoms of the piperazinyl rings in bonding to the metal. The formation of various polynuclear complexes with copper and silver suggests the involvement of more than just the phosphorus atom in coordination, indicative of multidentate behavior.

While classic chelation involving the formation of a ring with a single metal center has not been explicitly detailed for this ligand, its ability to form bridging coordination is well-documented. In the dinuclear silver halide complexes, [(AgX){P(NC₄H₈NMe)₃}]₂, the ligand acts as a bridge between the two silver centers. rsc.org Similarly, in the tetranuclear copper cubane-like clusters, the ligand bridges multiple copper atoms. rsc.org In the 2D polymeric silver cyanide complex, the ligand serves as a node, connecting multiple silver cyanide units and extending the structure in two dimensions. rsc.org This bridging capability is a key feature of its coordination chemistry.

Hemilabile Ligand Characteristics

This compound, with its phosphorus and multiple nitrogen donor sites, exhibits the potential for hemilabile coordination behavior. nih.govwwu.edu Hemilability refers to the characteristic of a polydentate ligand to have one or more donor atoms that can reversibly dissociate from a metal center, while at least one other donor atom remains coordinated. wikipedia.org This "on-off" dissociation creates a vacant coordination site, which can be crucial for catalytic activity by allowing substrate binding and product release. nih.govwikipedia.org

In the case of this compound, the phosphorus atom acts as a soft donor, forming a relatively strong bond with transition metals. The nitrogen atoms of the piperazine (B1678402) rings, being harder donors, are expected to form more labile bonds. nih.gov This difference in bonding character is the foundation of its hemilabile potential. The coordination of the piperazine nitrogen atoms can stabilize a complex, but their dissociation can open up coordination sites for catalysis. ualberta.ca

While the general principles of hemilability in P,N-ligands are well-established, specific studies detailing the hemilabile characteristics of this compound in various coordination complexes are not extensively documented in the reviewed literature. However, its use in catalytic processes, such as Suzuki cross-coupling reactions, hints at the importance of this property. vdoc.pub The ability of one or more of the piperazine nitrogen atoms to dissociate would facilitate the oxidative addition and reductive elimination steps in such catalytic cycles.

Steric and Electronic Properties of the Phosphane Ligand

The steric and electronic properties of a phosphane ligand are critical in determining the stability, reactivity, and catalytic activity of its metal complexes. For this compound, these properties are primarily dictated by the three 4-methylpiperazin-1-yl substituents attached to the phosphorus atom.

Steric Bulk and Cone Angle Analysis

Table 1: General Steric Parameters for Aminophosphine Ligands

Ligand TypeGeneral Cone Angle Range (°)Key Steric Features
Tris(amino)phosphines140 - 180+Bulky amino groups, conformational flexibility.
Alkylaminophosphines130 - 160Size and branching of alkyl groups are determinant.
Arylaminophosphines145 - 190Steric hindrance from aryl substituents.

Note: This table provides generalized data for classes of aminophosphine ligands and is intended for comparative purposes. Specific values for this compound are not available in the cited literature.

Electron-Donating and Electron-Withdrawing Nature

The electronic nature of a phosphine (B1218219) ligand is a critical factor in its coordination chemistry, influencing the electron density at the metal center and, consequently, the reactivity of the complex. Aminophosphines, such as this compound, are generally considered to be strong electron-donating ligands. researchgate.net This is attributed to the presence of the nitrogen lone pairs, which can engage in π-donation to the phosphorus atom, thereby increasing the electron density on phosphorus and enhancing its σ-donating ability to a metal center. researchgate.net

The basicity of aminophosphines is often comparable to or even higher than that of tertiary alkylphosphines. researchgate.net Although a specific Tolman Electronic Parameter (TEP) for this compound has not been reported in the reviewed literature, its use as a reagent in peptide synthesis to facilitate condensation reactions points towards its strong nucleophilic and, by extension, electron-donating character. ebin.pub

Table 2: General Electronic Properties of Phosphine Ligands

LigandTypical TEP (cm⁻¹)General Electronic Character
P(alkyl)₃2050 - 2065Strong σ-donors
P(aryl)₃2065 - 2080Weaker σ-donors, π-acceptor capability
P(OR)₃2070 - 2090Moderate σ-donors, significant π-acceptors
P(NR₂)₃2050 - 2065Strong σ-donors

Note: This table provides typical ranges for different classes of phosphine ligands for comparative purposes. A specific TEP value for this compound is not available in the cited literature.

Influence of Piperazine Substituents on Ligand Properties

The presence of the methyl group has several implications. Electronically, the methyl group is an electron-donating group, which can subtly increase the basicity of the distal nitrogen atom. This may have a minor inductive effect on the phosphorus center, further enhancing its electron-donating character.

Catalytic Applications in Organic Synthesis Mediated by Tris 4 Methylpiperazin 1 Yl Phosphane Complexes

Cross-Coupling Reactions

Tris(4-methylpiperazin-1-yl)phosphane is recognized as a versatile phosphine (B1218219) ligand suitable for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions. rsc.orgvu.nl The unique electronic and steric properties of aminophosphines, characterized by the direct bond between phosphorus and nitrogen, set them apart from traditional phosphine ligands and contribute to their effectiveness in catalysis. researchgate.net

Suzuki-Miyaura Cross-Coupling

Detailed Research Findings: Specific studies detailing the substrate scope and yields for Suzuki-Miyaura reactions catalyzed by this compound-palladium complexes are not readily found in the surveyed literature. However, research on related aminophosphine (B1255530) ligands demonstrates their utility in coupling a range of aryl halides with arylboronic acids. researchgate.net For instance, palladium complexes with aminophosphine ligands have shown high efficiency under mild reaction conditions. vu.nl

Data Table: Suzuki-Miyaura Cross-Coupling

Aryl Halide Boronic Acid Product Yield (%)
Data not available Data not available Data not available Data not available

No specific data for this compound was found in the search results.

Mizoroki-Heck Reactions

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, enabling the arylation or vinylation of alkenes. mychemblog.com The reaction mechanism involves a palladium catalyst, a base, and typically a phosphine ligand. Aminophosphine ligands have been shown to be effective in Mizoroki-Heck reactions, influencing the stability and activity of the palladium catalyst. dicle.edu.tr The choice of ligand is crucial for controlling regioselectivity and achieving high yields. chemrxiv.org

Detailed Research Findings: While this compound is indicated as a suitable ligand for Heck reactions, specific experimental data is scarce in the available literature. rsc.org Studies on analogous aminophosphine-palladium complexes have demonstrated their catalytic activity, often forming palladium nanoparticles as the active catalytic species. nih.gov

Data Table: Mizoroki-Heck Reactions

Aryl Halide Alkene Product Yield (%)
Data not available Data not available Data not available Data not available

No specific data for this compound was found in the search results.

Sonogashira Cross-Coupling

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, providing a direct route to substituted alkynes. organic-chemistry.org This reaction is typically catalyzed by a palladium complex, often with a copper co-catalyst and a phosphine ligand. mdpi.com Aminophosphine ligands can be employed in these reactions, contributing to the efficiency of the catalytic system. researchgate.net

Detailed Research Findings: this compound has been identified as a ligand for Sonogashira couplings. rsc.org However, detailed research findings, including substrate scope and yields for reactions specifically utilizing this ligand, are not extensively reported. General studies on copper-free Sonogashira reactions have highlighted the importance of the phosphine ligand in achieving high yields and accommodating a broad range of functional groups. nih.gov

Data Table: Sonogashira Cross-Coupling

Aryl Halide Terminal Alkyne Product Yield (%)
Data not available Data not available Data not available Data not available

No specific data for this compound was found in the search results.

General Principles of Phosphane-Catalyzed Cross-Coupling

The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions, generally proceeds through a series of fundamental steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or vinyl halide (R-X) to form a Pd(II) intermediate. The phosphane ligand plays a crucial role in this step by stabilizing the palladium center and influencing its reactivity.

Transmetalation (for Suzuki-Miyaura and Sonogashira): The organic group from the organoboron compound (in Suzuki-Miyaura) or the copper acetylide (in the copper-catalyzed Sonogashira) is transferred to the palladium(II) complex.

Migratory Insertion (for Mizoroki-Heck): The alkene coordinates to the palladium(II) complex, followed by insertion of the alkene into the Pd-R bond.

β-Hydride Elimination (for Mizoroki-Heck): A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, leading to the formation of the substituted alkene product and a palladium-hydride species.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. The phosphane ligand's steric and electronic properties are critical for facilitating this step and preventing catalyst decomposition. nih.govmychemblog.com

Hydrogenation Processes

Catalytic hydrogenation is a fundamental reaction in organic synthesis, used to reduce unsaturated compounds like olefins to saturated ones. libretexts.org This process typically employs a transition metal catalyst, such as rhodium or ruthenium, often in combination with a phosphine ligand. acs.orgrsc.org

Catalytic Hydrogenation of Olefins

The catalytic hydrogenation of olefins involves the addition of hydrogen across the double bond, typically with syn-stereochemistry. libretexts.org Phosphine ligands are crucial in homogeneous hydrogenation, as they can influence the activity and selectivity of the metal catalyst. acs.org

Detailed Research Findings: While this compound is a phosphine ligand, specific research detailing its use in the catalytic hydrogenation of olefins is not available in the provided search results. General studies have shown that rhodium and ruthenium complexes with various phosphine ligands are effective catalysts for the hydrogenation of olefins like styrene. rsc.org The nature of the phosphine ligand can impact the catalyst's performance, including its stability and the stereoselectivity of the reaction. acs.org

Data Table: Catalytic Hydrogenation of Olefins

Olefin Catalyst System Product Conversion/Yield (%)
Data not available Data not available Data not available Data not available

No specific data for this compound was found in the search results.

Polymerization Reactions

Specific studies on the application of this compound as a ligand or initiator in polymerization reactions have not been documented in the accessible scientific literature.

Organocatalysis and Other Catalytic Transformations

There are no specific documented instances of this compound being used as an organocatalyst. The field of nucleophilic phosphine organocatalysis is well-established, but applications appear to focus on other structural classes of phosphines.

Research detailing the role of this compound in the activation of small molecules is not present in the available literature.

This compound is recognized as a versatile phosphine ligand for various transition-metal-catalyzed reactions. alfachemic.com Its primary documented utility lies in facilitating cross-coupling reactions that are fundamental to modern organic synthesis. The presence of multiple nitrogen atoms in its piperazinyl substituents makes it an adaptable ligand for different chemical environments and reaction pathways. alfachemic.com

This compound is suitable as a ligand for a range of homogeneous catalytic processes, including several key cross-coupling reactions. sigmaaldrich.cn

Table 1: Documented Catalytic Applications of this compound

Reaction Type Description
Buchwald-Hartwig Cross-Coupling Formation of carbon-nitrogen and carbon-oxygen bonds.
Heck Reaction Coupling of an unsaturated halide with an alkene.
Hiyama Coupling Coupling of organosilanes with organic halides.
Negishi Coupling Coupling of organozinc compounds with organic halides.
Sonogashira Coupling Coupling of terminal alkynes with aryl or vinyl halides.
Stille Coupling Coupling of organotin compounds with organic halides.
Suzuki-Miyaura Coupling Coupling of organoboron compounds with organic halides.

Data sourced from product descriptions outlining reaction suitability. sigmaaldrich.cn

The effectiveness of this compound in these transformations stems from its ability to form stable and catalytically active complexes with transition metals, enhancing the efficiency and outcome of these synthetic methods. alfachemic.com

Theoretical and Computational Investigations of Tris 4 Methylpiperazin 1 Yl Phosphane

Electronic Structure Calculations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties.

For a molecule like Tris(4-methylpiperazin-1-yl)phosphane, DFT studies would typically commence with a geometry optimization to find the lowest energy structure. Different functionals, such as B3LYP, and basis sets, like 6-311G(d,p), are commonly used for such calculations on similar organic and organophosphorus compounds. mdpi.com For instance, in studies of indole-arylpiperazine derivatives, DFT at the B3LYP/6-311G(d,p) level was used to obtain optimized conformations. mdpi.com Similarly, research on other phosphine (B1218219) ligands frequently utilizes DFT to understand their electronic nature and bonding within metal complexes. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy and spatial distribution of these orbitals are critical in understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

In related phosphine compounds, the HOMO is often localized on the phosphorus atom's lone pair, indicating its nucleophilic character. For example, in tris(2-pyridyl)phosphine (B3050498) complexes, the HOMO or HOMO-1 can have a major contribution from the phosphine lone pair. kfupm.edu.sa For this compound, a similar localization of the HOMO on the phosphorus atom would be anticipated. The LUMO would likely be distributed over the antibonding orbitals of the structure.

A hypothetical representation of HOMO-LUMO data, based on typical values for similar molecules, is presented below.

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-0.5
HOMO-LUMO Gap6.0
This table is illustrative and does not represent experimentally or computationally verified data for this compound.

Electron Density Distribution and Charge Analysis

Electron density distribution provides a comprehensive picture of how electrons are arranged within a molecule, highlighting regions that are electron-rich or electron-poor. This, in turn, is related to the molecule's electrostatic potential and its interaction with other molecules. Mulliken charge analysis is a method used to calculate partial atomic charges, which can help in understanding the electrostatic interactions and reactivity of different atomic sites. nih.gov

In arylpiperazine derivatives, molecular electrostatic potential (MEP) maps, calculated using DFT, show that the most negative potential is often located on heteroatoms like nitrogen or oxygen, indicating their susceptibility to electrophilic attack. Conversely, positive potentials are typically found around hydrogen atoms. mdpi.com For this compound, the nitrogen atoms of the piperazine (B1678402) rings and the phosphorus atom would be expected to be regions of significant negative electrostatic potential.

Conformational Analysis and Molecular Dynamics

The three-dimensional structure and flexibility of a molecule are key to its function, particularly for ligands that bind to metal centers. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the possible shapes a molecule can adopt and their relative stabilities.

Prediction of Stable Conformations

Computational studies on related tris(aminomethyl)phosphines have shown that these molecules have very large Tolman's cone angles, indicating significant steric hindrance. nih.gov A similar analysis for this compound would be crucial for understanding its coordination chemistry. DFT calculations can be used to determine the relative energies of different conformers, identifying the most stable, or ground-state, conformation.

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)
Conformer A0.00C-N-P-N = 60
Conformer B1.5C-N-P-N = 180
Conformer C3.2C-N-P-N = -60
This table is illustrative and presents hypothetical data for this compound to demonstrate the output of a conformational analysis.

Simulation of Intramolecular Interactions

Intramolecular interactions, such as hydrogen bonds or steric repulsions, play a significant role in determining the preferred conformation of a molecule. While this compound lacks strong hydrogen bond donors, weaker C-H···N interactions and steric clashes between the methylpiperazinyl groups will influence its structure. Molecular dynamics simulations can provide insights into these interactions by simulating the movement of atoms over time, offering a dynamic picture of the molecule's conformational landscape. nih.gov These simulations can reveal the flexibility of the molecule and the barriers to rotation around its single bonds.

Computational Insights into Reactivity and Ligand Properties

Computational chemistry provides a framework to model chemical systems and reactions, offering insights that complement and sometimes precede experimental investigation. For a novel or uncharacterized ligand such as this compound, computational methods are invaluable for predicting its electronic and steric characteristics, which are crucial determinants of its chemical behavior.

To illustrate the type of data that would be generated from such a study, a hypothetical table of calculated pKa values for this compound and related phosphine ligands is presented below. It is important to note that the following data is illustrative and not based on published experimental or computational results for this compound.

Table 1: Hypothetical Calculated pKa Values of Selected Phosphine Ligands in DMSO

Phosphine LigandCalculated pKa (in DMSO)
Trimethylphosphine8.7
Triethylphosphine9.2
This compoundHypothetically higher than trialkylphosphines due to N-atom electron donation
Triphenylphosphine (B44618)2.7

The theoretical assessment would involve optimizing the geometries of the phosphine and its protonated form and then performing frequency calculations to obtain the free energies. The pKa can then be derived using a thermodynamic cycle that relates the gas-phase acidity to the solution-phase pKa. researchgate.net

Understanding the interaction between a ligand and a metal is fundamental to predicting the stability and reactivity of the resulting complex. Computational modeling, again primarily using DFT, can provide detailed information about the nature of the metal-ligand bond. Key parameters that are typically investigated include bond dissociation energies (BDEs), bond lengths, and the electronic structure of the complex. acs.orgarizona.edu

For this compound, modeling its interaction with a transition metal, for instance, a nickel(0) center, would involve constructing a model system, such as [Ni(CO)3(P(N(CH3)C4H8)3)]. The geometry of this complex would be optimized to find the lowest energy structure. From this, properties like the Ni-P bond length and the dissociation energy to form [Ni(CO)3] and the free phosphine can be calculated. These values provide a quantitative measure of the strength of the metal-ligand bond.

The electronic properties of the ligand, such as its σ-donating and π-accepting abilities, can be analyzed using techniques like Natural Bond Orbital (NBO) analysis. iaea.org This would reveal the extent of electron donation from the phosphorus lone pair to the metal and any potential back-donation from the metal d-orbitals to the ligand's σ* orbitals.

Below is an illustrative table showcasing the kind of data that would be obtained from a computational study on the metal-ligand interactions of this compound. This data is hypothetical and for illustrative purposes only.

Table 2: Hypothetical Calculated Properties of a Ni(0)-Phosphine Complex

PropertyValue
Complex[Ni(CO)3(this compound)]
Calculated Ni-P Bond Length (Å)Hypothetically ~2.2-2.3 Å
Calculated Bond Dissociation Energy (kcal/mol)Hypothetically in the range of 30-40 kcal/mol
Charge on P atom (NBO analysis)Hypothetically positive, indicating donation to Ni

Once the fundamental properties of the ligand and its interaction with a metal are understood, computational chemistry can be used to explore its potential role in catalysis. DFT calculations are a powerful tool for elucidating the mechanisms of catalytic reactions, allowing for the characterization of transition states and intermediates along a reaction pathway. researchgate.netrsc.orgnih.gov

For example, in a hypothetical palladium-catalyzed Suzuki-Miyaura coupling, the role of the this compound ligand could be assessed by calculating the energy barriers for the key transition states. The steric bulk and electronic properties of the ligand would be expected to have a significant impact on these barriers. researchgate.net

The following table provides a hypothetical representation of the type of data that could be generated from a computational study of a catalytic cycle involving this ligand. This data is purely illustrative.

Table 3: Hypothetical Calculated Activation Energies for a Pd-Catalyzed Cross-Coupling Reaction

Catalytic StepHypothetical Activation Energy (kcal/mol) with this compound ligand
Oxidative Addition15
Transmetalation20
Reductive Elimination12

Such computational studies would be instrumental in guiding the experimental design of new catalytic systems based on this compound, providing a theoretical foundation for its potential applications in synthesis.

Advanced Research Directions and Emerging Applications of Tris 4 Methylpiperazin 1 Yl Phosphane

Development of Novel Synthetic Routes with Enhanced Efficiency

The traditional synthesis of aminophosphines often involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with the corresponding secondary amine. For Tris(4-methylpiperazin-1-yl)phosphane, a recently reported route involves the reaction of PCl₃ with 1-methylpiperazine. vdoc.pub This method, while effective, is part of a broader research effort to develop more efficient, sustainable, and scalable synthetic protocols for phosphine (B1218219) ligands.

Advanced synthetic strategies focus on several key areas:

Minimizing Hazardous Reagents: Research is ongoing to replace highly reactive and hazardous reagents like PCl₃ with safer phosphorus sources.

Improving Atom Economy: Modern synthetic methods aim to maximize the incorporation of atoms from reactants into the final product, reducing waste. One-pot procedures, where multiple reaction steps are carried out in the same vessel, are a key strategy in this area. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of organophosphorus compounds.

Beyond its own synthesis, this compound has been identified as an effective condensation agent in peptide synthesis. It can be used in combination with hexachloroethane (B51795) to facilitate the coupling of amino acids, with racemization being suppressed by the addition of 1-hydroxybenzotriazole. ebin.pub This application highlights the reactivity of the P-N bonds and suggests its potential utility in other condensation and phosphorylation reactions.

Synthetic Approach Description Potential Advantage
Classical Method Reaction of Phosphorus Trichloride with 1-methylpiperazine. vdoc.pubEstablished and proven route.
One-Pot Synthesis Direct hydrophosphination of suitable alkene precursors. nih.govIncreased efficiency, reduced purification steps.
Microwave-Assisted Use of microwave energy to accelerate the reaction.Reduced reaction time, potentially higher yields.

Exploration in Advanced Catalytic Systems

The catalytic versatility of this compound is an area of intense exploration. Its established activity in Suzuki cross-coupling reactions serves as a foundation for its application in more complex and sustainable catalytic systems. vdoc.pubresearchgate.net

A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture. Immobilizing the catalyst on a solid support provides a practical solution, enabling easier separation, potential for recycling, and a reduction in product contamination. While specific studies on the immobilization of this compound are emerging, the principles are well-established for other phosphine ligands. nih.govnsf.gov

Common strategies involve anchoring the phosphine ligand, or its metal complex, to solid supports such as:

Silica (B1680970) (SiO₂) nsf.gov

Mesoporous materials (e.g., MCM-41, SBA-15) acs.org

Polymers

The multiple piperazine (B1678402) rings in this compound offer unique opportunities for immobilization. The nitrogen atoms can be functionalized to covalently attach the ligand to a support without directly modifying the catalytically crucial phosphorus center. This approach could lead to robust, reusable catalysts for a variety of transformations. The competition between the silica surface and the metal center for the phosphine ligand is a critical factor that can influence catalyst stability and potential leaching. nsf.gov

Cascade reactions (or tandem reactions) and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from multiple starting materials. nih.govnih.gov These reactions are prized for their atom and step economy. Phosphines are known to be powerful organocatalysts for initiating such transformations. acs.orgacs.org

The general mechanism of nucleophilic phosphine catalysis involves the initial addition of the phosphine to an electrophilic starting material, creating a reactive zwitterionic intermediate that then engages with other reactants. acs.org The unique electronic nature of the P-N bonds in this compound could modulate the reactivity of these intermediates in novel ways. Researchers are exploring its potential to catalyze new cascade annulations or to participate as a key reagent in MCRs to generate diverse molecular scaffolds. rsc.orgacs.orgrsc.org

Reaction Type Description Role of Phosphine Potential Application
Cascade Annulation A sequence of intramolecular cyclizations to form multiple rings in one operation. nih.govacs.orgActs as a nucleophilic catalyst to initiate the cascade.Efficient synthesis of complex polycyclic molecules.
Multicomponent Reaction Three or more reactants combine in a single step to form a product containing parts of all reactants. nih.govacs.orgCan act as a catalyst or as one of the reacting components. rsc.orgRapid generation of molecular diversity for drug discovery and materials science.

Integration into Functional Materials Research

The structural and electronic features of this compound make it an attractive building block for the design of novel functional materials, from porous frameworks to supramolecular assemblies.

Phosphine ligands are integral to the creation of a new class of materials known as Phosphine Coordination Materials (PCMs), which are a subset of porous coordination polymers or metal-organic frameworks (MOFs). utexas.edu In these materials, phosphine ligands serve as the linkers connecting metal ions or clusters into extended one-, two-, or three-dimensional networks.

The ability of this compound to coordinate with various transition metals through its phosphorus atom is well-documented. vdoc.pubresearchgate.net Its tripodal nature and the additional nitrogen atoms on the piperazine rings present the possibility of it acting as a multidentate linker, connecting multiple metal centers simultaneously. This could lead to the formation of novel PCMs with unique pore structures and functionalities, suitable for applications in:

Gas storage and separation utexas.edu

Heterogeneous catalysis

Chemical sensing

Furthermore, the incorporation of phosphorus atoms into polymer backbones can impart specific properties, such as flame retardancy, and phosphine oxides are known to be useful in various material applications. researchgate.netnih.gov

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. Coordination-driven self-assembly, which uses metal-ligand bonds to direct the formation of large, ordered structures, is a powerful tool in this field. nih.gov Phosphine ligands are widely used to construct discrete supramolecular clusters (like cages and helicates) and infinite coordination polymers. rsc.orgrsc.orgacs.org

This compound has demonstrated a remarkable ability to participate in supramolecular assembly. In reactions with copper(I) halides, it self-assembles to form stable, tetranuclear cubane-like clusters. vdoc.pubresearchgate.netresearchgate.net It also forms well-defined mononuclear and binuclear complexes with metals from groups 10 and 11, such as gold, palladium, and platinum. vdoc.pubresearchgate.net These findings underscore its potential as a versatile building block for constructing complex, multi-metallic supramolecular architectures. acs.orgnih.gov

MetalReactantResulting StructureReference
Copper (Cu)CuX (X = Cl, Br, I)Tetranuclear cubane-like clusters: [(CuX){P(NC₄H₈NMe)₃}]₄ vdoc.pubresearchgate.net
Gold (Au)AuCl(SMe₂)Mononuclear complex: [(AuCl){P(NC₄H₈NMe)₃}] vdoc.pubresearchgate.net
Palladium (Pd)PdCl₂(cod)Binuclear complex: [Pd₂Cl₄{μ-P(NC₄H₈NMe)₃}₂] vdoc.pubresearchgate.net
Platinum (Pt)PtCl₂(cod)Binuclear complex: [Pt₂Cl₄{μ-P(NC₄H₈NMe)₃}₂] vdoc.pubresearchgate.net

Future research will likely focus on exploiting the multiple coordination sites (P and N atoms) of this ligand to build heterometallic assemblies and functional coordination polymers with novel topologies and properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Tris(4-methylpiperazin-1-yl)phosphane, and how can reaction parameters be optimized for higher yields?

  • Methodological Answer : Tris-phosphanes are typically synthesized via nucleophilic substitution using PCl₃ and organometallic reagents. For this compound, a Grignard or lithium reagent derived from 4-methylpiperazine could react with PCl₃ under inert conditions. Optimization involves:

  • Stoichiometry : Maintain a 3:1 molar ratio of organometallic reagent to PCl₃ to ensure complete substitution.
  • Temperature : Stepwise addition at low temperatures (−78°C to 0°C) minimizes side reactions.
  • Purification : Column chromatography or recrystallization in mixed solvents (e.g., CHCl₃/MeOH) removes unreacted starting materials .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • ³¹P NMR : A singlet near δ −30 to −35 ppm confirms the presence of a single phosphorus environment, free from oxidation byproducts (e.g., phosphine oxides) .
  • X-ray Crystallography : Single-crystal analysis using SHELXL refines bond distances (e.g., P–C ≈ 1.84 Å) and angles (C–P–C ≈ 102°). Disordered solvent molecules require constraints during refinement .

Advanced Research Questions

Q. How can the steric and electronic properties of this compound be quantified to predict its performance in catalytic systems?

  • Methodological Answer :

  • Steric Effects : Calculate the Tolman cone angle (~200° for bulky analogs) using X-ray-derived geometry. A dummy atom 2.28 Å from phosphorus defines the ligand’s spatial footprint .
  • Electronic Effects : Measure ¹J(³¹P–⁷⁷Se) coupling constants in selenide adducts or IR ν(CO) frequencies in metal carbonyl complexes (e.g., [RhCl(CO)(P)₂]) to assess electron-donating capacity .

Q. What experimental strategies address challenges in crystallizing this compound, particularly solvent disorder and low crystal quality?

  • Methodological Answer :

  • Solvent Selection : Use high-polarity solvents (e.g., THF/CHCl₃) with slow evaporation to promote nucleation.
  • Disorder Mitigation : Apply SHELXL’s PART instruction to model disordered solvent molecules, constraining occupancies to 50% where symmetry dictates .

Q. How should researchers resolve discrepancies in catalytic activity data involving this compound, such as inconsistent turnover frequencies?

  • Methodological Answer :

  • Ligand Stability : Monitor decomposition via ³¹P NMR over time under reaction conditions.
  • Metal-Ligand Ratios : Titrate Rh or Pd precursors to identify optimal stoichiometry.
  • Byproduct Analysis : Use HPLC-MS to detect phosphine oxidation products (e.g., phosphine oxides) that may inhibit catalysis .

Q. Can computational modeling (e.g., DFT) predict the coordination behavior of this compound in transition-metal complexes?

  • Methodological Answer :

  • Geometry Optimization : DFT calculations (e.g., B3LYP/def2-TZVP) predict bond lengths and angles, validated against X-ray data.
  • Electron Distribution : Natural Bond Orbital (NBO) analysis quantifies donor-acceptor interactions, guiding ligand design for specific metal centers (e.g., Ni⁰ or Rhᴵ) .

Q. What protocols ensure safe handling and long-term stability of this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep under argon or nitrogen in sealed Schlenk flasks to prevent oxidation.
  • Decomposition Monitoring : Use TGA/DSC to assess thermal stability. Hydrolytic sensitivity necessitates anhydrous conditions during reactions .

Notes

  • Advanced Techniques : Emphasis on SHELX refinement, DFT, and kinetic analysis ensures academic rigor.
  • Safety : Protocols align with SDS guidelines for phosphane handling .

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